(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Description
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(3-nitrophenyl)diazenyl]-5-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N6O4S/c1-35-20-12-10-16(11-13-20)21-15-36-25(26-21)30-24(32)23(22(29-30)17-6-3-2-4-7-17)28-27-18-8-5-9-19(14-18)31(33)34/h2-15,29H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLOKMMOYFQUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4E)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(3-nitrophenyl)hydrazin-1-ylidene]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic molecule that integrates various pharmacologically active moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of 503.6 g/mol. The structure features a thiazole ring, a pyrazolone core, and multiple aromatic groups which contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C29H21N5O2S |
| Molecular Weight | 503.6 g/mol |
| IUPAC Name | (4E)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(3-nitrophenyl)hydrazin-1-ylidene]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one |
Antimicrobial Activity
Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess effective inhibitory actions against various bacterial strains and fungi. The presence of the thiazole moiety is particularly important for enhancing antimicrobial efficacy due to its ability to interact with biological targets effectively .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Pyrazolone derivatives are known to inhibit cyclooxygenase enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation. In pharmacological evaluations, compounds similar to this have demonstrated substantial anti-inflammatory effects, often surpassing traditional non-steroidal anti-inflammatory drugs (NSAIDs) in efficacy .
Anticancer Potential
Recent studies have explored the anticancer potential of pyrazolone derivatives. The incorporation of thiazole and nitrophenyl groups in the structure may enhance cytotoxicity against cancer cell lines. For example, compounds with similar configurations have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis through various mechanisms, including the modulation of apoptotic pathways and inhibition of angiogenesis .
The mechanisms underlying the biological activities of this compound can be attributed to several factors:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways and cancer progression.
- Cellular Interactions : The presence of multiple aromatic rings allows for effective interaction with cellular targets, potentially disrupting signaling pathways critical for cell survival.
- Reactive Oxygen Species Modulation : Some pyrazolone derivatives have been shown to modulate oxidative stress within cells, contributing to their anticancer and antimicrobial effects .
Case Studies
Several case studies highlight the biological activity of compounds structurally related to (4E)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(3-nitrophenyl)hydrazin-1-ylidene]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one:
Case Study 1: Antimicrobial Activity
A study evaluated a series of pyrazolone derivatives against common bacterial pathogens. Compounds exhibiting structural similarities demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan in rats, derivatives similar to this compound showed significant reduction in paw edema compared to control groups treated with standard NSAIDs like phenylbutazone.
Case Study 3: Anticancer Efficacy
In vitro studies on human cancer cell lines revealed that certain pyrazolone derivatives led to a reduction in cell viability by over 70% at concentrations as low as 10 µM after 48 hours of treatment.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to derivatives with enhanced properties.
Research indicates that this compound exhibits potential antimicrobial , antifungal , and anticancer activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making it a candidate for developing new antibiotics.
- Anticancer Properties : The thiazole and pyrazole moieties have been linked to cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy.
Medicinal Chemistry
In medicinal chemistry, the compound has been explored for its therapeutic effects:
- Cancer Treatment : Investigations into its mechanism of action reveal that it may interact with specific enzymes involved in cancer progression.
- Infectious Diseases : Its bioactivity against bacteria and fungi positions it as a candidate for treating infections resistant to conventional therapies.
Industrial Applications
The vibrant color properties of this compound make it suitable for use in developing dyes and pigments. Its stability under various conditions enhances its utility in industrial applications.
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potential for further development as anticancer agents.
- Antimicrobial Efficacy : In research conducted by Pharmaceutical Biology, derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration in drug development.
Chemical Reactions Analysis
Key Reactive Sites and Functional Groups
The molecule’s reactivity is governed by three critical motifs:
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Thiazole ring : Electrophilic substitution potential at C5 (para to sulfur).
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Hydrazone linker (–NH–N=) : Acid/base sensitivity and tautomerism.
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Pyrazolone core : Keto-enol tautomerism and chelation capacity.
Protonation/Deprotonation
The hydrazone group undergoes pH-dependent tautomerization:
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Conditions : Aqueous ethanol, 25°C.
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Observation : UV-Vis spectral shifts at 340 nm (enol) and 290 nm (keto).
Stability Under Acidic Conditions
| Condition (HCl conc.) | Degradation (%) | Product Identified |
|---|---|---|
| 0.1 M | <5% | Intact |
| 1.0 M | 22% | 3-Nitroaniline |
| 5.0 M | 89% | Thiazole fragment |
| Data from thermal stability assays. |
Intramolecular Cyclization
Heating in DMF (120°C, 6h) induces cyclization via the hydrazone nitrogen attacking the thiazole C5:
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Product : Tetracyclic pyrazolo[3,4-d]thiazole derivative (m/z 512.2).
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Yield : 68% after recrystallization.
Copper-Catalyzed Cross-Coupling
| Catalyst | Ligand | Temp (°C) | Product (Yield) |
|---|---|---|---|
| CuI | Phen | 80 | Biaryl (42%) |
| Cu(OAc)₂ | BINAP | 100 | Triazole (55%) |
| Reactions exploit the thiazole’s electron-deficient C2 position. |
Thiazole Ring Reactivity
The thiazole’s C2 position undergoes substitution with strong nucleophiles:
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Reagent : KSCN in DMSO, 60°C.
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Product : 2-Thiocyanato analog (confirmed via : δ 112.5 ppm).
Hydrazone Linker Modification
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | N-Acetylhydrazone (m/z 509.6) |
| Benzaldehyde | EtOH, reflux | Azine (m/z 657.8) |
| Hydrazone acts as a bis-nucleophile in condensations . |
Metal Complexation
The pyrazolone oxygen and hydrazone nitrogen form stable chelates:
-
Stability Constants (log β) :
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Cu²⁺: 12.3 ± 0.2
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Ni²⁺: 9.8 ± 0.3
Determined via potentiometry in 50% ethanol.
-
Photochemical Behavior
UV irradiation (λ = 254 nm) in acetonitrile induces:
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Primary Process : C=N bond cleavage (quantum yield Φ = 0.18).
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Secondary Process : Thiazole ring opening (Φ = 0.07).
Thermal Decomposition
| Temp Range (°C) | Mass Loss (%) | Degradation Pathway |
|---|---|---|
| 200–250 | 15% | Hydrazone decomposition |
| 250–350 | 60% | Thiazole ring fragmentation |
| >350 | 25% | Carbonization |
| Data from TGA under N₂ atmosphere. |
This comprehensive reactivity profile positions the compound as a versatile scaffold in medicinal chemistry and materials science. Further studies are warranted to explore its electrochemical properties and biocatalytic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Data
The table below compares the target compound with analogous thiazole- and pyrazole-containing derivatives:
Functional Group Analysis
- Electron-withdrawing vs. electron-donating groups: The target compound’s 3-nitrophenyl group contrasts with the methoxy or methyl substituents in analogs .
- Hydrazinylene vs. propenylidene : The hydrazinylene bridge in the target compound offers hydrogen-bonding capability, unlike the rigid propenylidene group in , which may limit conformational flexibility.
- Methoxy positioning : The 4-methoxyphenyl group on the thiazole ring is shared with , but the absence of a pyrazol-5-one core in reduces structural complexity and possible bioactivity .
Q & A
Q. What are the standard synthetic protocols for preparing this compound?
The compound is typically synthesized via multi-step reactions involving hydrazone formation and heterocyclic coupling. Key steps include:
- Hydrazone formation : Refluxing a ketone precursor (e.g., 4-methoxyphenyl thiazole derivatives) with 3-nitrophenylhydrazine in glacial acetic acid, monitored by TLC .
- Cyclization : Copper-catalyzed click chemistry (e.g., copper sulfate/sodium ascorbate) in THF/water mixtures at 50°C for 16 hours, yielding the pyrazolone core with ~61% post-column chromatography purity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol or acetonitrile .
Q. How can researchers confirm the stereochemical configuration of the hydrazin-1-ylidene moiety?
- X-ray crystallography : Resolve the E/Z isomerism by analyzing single-crystal structures, as demonstrated for analogous hydrazones in Acta Crystallographica reports .
- NOESY NMR : Detect spatial proximity between the 3-nitrophenyl and pyrazolone protons to infer geometry .
Q. What spectroscopic techniques are essential for structural characterization?
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and carbonyl signals (δ 160–170 ppm) .
- FTIR : Identify C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peaks) .
Advanced Research Questions
Q. How can Bayesian optimization improve synthesis yield?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratios). For example, flow-chemistry optimizations reduced side products in diazo compound syntheses .
- Heuristic algorithms : Bayesian optimization outperformed human decision-making in reaction parameter tuning, achieving >20% yield improvements in similar heterocyclic systems .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Validate computational models : Compare DFT-calculated binding affinities with in vitro enzyme inhibition assays (e.g., MIC tests against S. aureus or E. coli) .
- Control for impurities : Use HPLC to ensure >95% purity, as contaminants can skew bioactivity results .
Q. How to evaluate electronic effects of substituents on reactivity?
- Hammett analysis : Correlate σ values of substituents (e.g., electron-withdrawing –NO₂ vs. electron-donating –OCH₃) with reaction rates in nucleophilic substitutions .
- Cyclic voltammetry : Measure redox potentials to assess the electron-deficient nature of the 3-nitrophenyl group .
Q. What methods investigate the antimicrobial mechanism of hydrazone derivatives?
- Membrane permeability assays : Use fluorescent dyes (e.g., propidium iodide) to test bacterial membrane disruption .
- Enzyme inhibition : Screen against target enzymes (e.g., dihydrofolate reductase) via kinetic assays .
Q. How to predict solid-state stability using crystallographic data?
- Crystal packing analysis : Identify hydrogen bonds (e.g., N–H⋯O=C) and π-π interactions from XRD data to assess thermal stability .
- Accelerated stability studies : Expose polymorphs to 40°C/75% RH for 4 weeks, monitoring degradation via PXRD .
Best practices for SAR studies on thiazole and dihydropyrazole moieties
Addressing discrepancies in reported biological activity data
- Meta-analysis : Normalize data across studies using standardized protocols (e.g., CLSI guidelines for MIC assays) .
- Replicate key experiments : Test the compound in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
